An In-depth Technical Guide to Omethoate-d3: Structure, Properties, and Application in Bioanalytical Methods
An In-depth Technical Guide to Omethoate-d3: Structure, Properties, and Application in Bioanalytical Methods
This technical guide provides a comprehensive overview of Omethoate-d3, a deuterated isotopologue of the organophosphate insecticide Omethoate. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the chemical structure, physicochemical properties, and critically, the application of Omethoate-d3 as an internal standard in quantitative bioanalytical assays. The narrative emphasizes the scientific rationale behind methodological choices, ensuring a robust and reliable analytical approach.
Introduction: The Significance of Isotopic Labeling in Omethoate Analysis
Omethoate, the oxygen analog and primary active metabolite of the insecticide Dimethoate, is a potent acetylcholinesterase inhibitor.[1][2] Its presence in environmental and biological samples is of significant toxicological concern, necessitating sensitive and accurate analytical methods for its quantification.[3][4] The inherent variability of complex matrices such as plasma, urine, and tissue homogenates can lead to significant analytical challenges, including ion suppression or enhancement in mass spectrometry-based assays.[5]
The use of a stable isotope-labeled internal standard, such as Omethoate-d3, is the gold standard for mitigating these matrix effects.[6] By incorporating three deuterium atoms on the N-methyl group, Omethoate-d3 exhibits nearly identical chemical and physical properties to the unlabeled analyte.[7] This ensures that it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. The mass difference allows for its distinct detection by a mass spectrometer, enabling accurate correction for analytical variability and leading to highly reliable quantitative data.[5]
Chemical Structure and Physicochemical Properties
The key distinction of Omethoate-d3 lies in the substitution of three hydrogen atoms with deuterium on the N-methyl group. This seemingly minor alteration has a profound impact on its utility in analytical chemistry without significantly altering its chemical behavior in the analytical workflow.
Chemical Structure
Caption: Chemical structure of Omethoate-d3.
Physicochemical Properties
The physicochemical properties of Omethoate-d3 are essentially identical to those of Omethoate, with a marginal increase in molecular weight due to the presence of deuterium.
| Property | Value | Source |
| Chemical Name | 2-dimethoxyphosphorylsulfanyl-N-(trideuteriomethyl)acetamide | [7] |
| CAS Number | 1189510-77-7 | [7] |
| Molecular Formula | C₅H₉D₃NO₄PS | [7] |
| Molecular Weight | 216.21 g/mol | [7] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in methanol, acetonitrile, and water | Inferred from Omethoate solubility |
| LogP | -0.9 | [7] |
Plausible Synthesis Route for Omethoate-d3
While specific proprietary synthesis methods for Omethoate-d3 are not publicly detailed, a plausible synthetic route can be conceptualized based on the known synthesis of Omethoate and general deuteration techniques. The key step involves the introduction of the trideuteriomethylamine.
A common method for Omethoate synthesis involves the reaction of O,O-dimethyl phosphorothioic acid with 2-chloro-N-methylacetamide. For the deuterated analog, the synthesis would likely utilize 2-chloro-N-(trideuteriomethyl)acetamide. This deuterated intermediate can be prepared by reacting chloroacetyl chloride with trideuteriomethylamine (CD₃NH₂).
Caption: Plausible synthetic pathway for Omethoate-d3.
This approach ensures the specific incorporation of the deuterium label at the desired position with high isotopic purity.
Application as an Internal Standard in Bioanalysis
The primary and most critical application of Omethoate-d3 is as an internal standard for the quantification of Omethoate in complex biological matrices. Its utility is best demonstrated through a detailed experimental protocol employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale for Methodological Choices
The selection of each component of the analytical method is guided by the physicochemical properties of Omethoate and the need for high sensitivity and selectivity.
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Sample Preparation: A "dilute and shoot" or a simple protein precipitation method is often preferred for urine and plasma samples to minimize sample manipulation and potential analyte loss.[4] For more complex matrices like tissue, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides efficient extraction and cleanup.[5] Acetonitrile is a common extraction solvent due to its ability to efficiently precipitate proteins and extract a wide range of pesticides.
-
Chromatographic Separation: Reversed-phase chromatography using a C18 column is typically employed to separate Omethoate from endogenous matrix components.[5] A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium formate, is used to achieve good peak shape and retention.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is highly effective for the ionization of Omethoate.[4] Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Detailed Experimental Protocol: Quantification of Omethoate in Human Urine
This protocol provides a step-by-step methodology for the analysis of Omethoate in human urine using Omethoate-d3 as an internal standard.
4.2.1. Materials and Reagents
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Omethoate certified reference standard
-
Omethoate-d3 internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human urine (drug-free)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
4.2.2. Preparation of Standards and Quality Control Samples
-
Prepare a 1 mg/mL stock solution of Omethoate in methanol.
-
Prepare a 1 mg/mL stock solution of Omethoate-d3 in methanol.
-
Prepare a series of working standard solutions of Omethoate by serial dilution of the stock solution with 50:50 methanol:water.
-
Prepare a working internal standard solution of Omethoate-d3 at a concentration of 100 ng/mL in 50:50 methanol:water.
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the Omethoate working solutions into drug-free human urine.
4.2.3. Sample Preparation
-
To 100 µL of urine sample, calibration standard, or QC sample in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL Omethoate-d3 internal standard working solution.
-
Add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for Omethoate analysis in urine.
4.2.4. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
4.2.5. MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Omethoate | 214.0 | 183.0 | 15 |
| 214.0 | 125.0 | 20 | |
| Omethoate-d3 | 217.0 | 186.0 | 15 |
| 217.0 | 125.0 | 20 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The precursor ion for Omethoate-d3 is 3 Da higher than Omethoate due to the three deuterium atoms. The fragment ion at m/z 186.0 for Omethoate-d3 corresponds to the loss of the methoxy group, analogous to the m/z 183.0 fragment for Omethoate. The fragment at m/z 125.0 is common to both as it does not contain the N-methyl group.
4.2.6. Data Analysis
The concentration of Omethoate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.
Metabolism of Omethoate
Understanding the metabolic fate of Omethoate is crucial for toxicological studies and for identifying relevant biomarkers of exposure. Omethoate itself is a metabolite of Dimethoate.[1] The metabolism of Omethoate proceeds through several pathways, including hydrolysis and demethylation.
Key metabolites of Omethoate include:
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Dimethyl phosphate (DMP): Formed by the hydrolysis of the P-S bond.[8][9]
-
O-desmethyl omethoate: Resulting from the demethylation of one of the methoxy groups.[10]
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Omethoate carboxylic acid: Formed by the hydrolysis of the amide group.
Caption: Simplified metabolic pathway of Omethoate.
The use of Omethoate-d3 in metabolic studies can help in elucidating these pathways and quantifying the formation of various metabolites.
Conclusion
Omethoate-d3 is an indispensable tool for researchers and scientists requiring accurate and precise quantification of Omethoate in complex biological and environmental matrices. Its use as an internal standard effectively compensates for matrix-induced analytical variability, thereby enhancing the reliability and defensibility of the data. The methodologies outlined in this guide provide a robust framework for the implementation of Omethoate-d3 in routine analytical workflows, contributing to a better understanding of the toxicology and environmental fate of this significant organophosphate compound.
References
- Anastassiades, M., et al. (2019). Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. EURL-SRM.
- European Food Safety Authority. (2016). Assessment of the human health through the pesticide active substance for dimethoate and its metabolites in food. EFSA Journal, 14(4), 4461.
- Hassan, A., Zayed, S. M. A. D., & Abdel-Hamid, F. M. (1969). Metabolism of organophosphorus insecticides. V. Mechanism of detoxification of dimethoate in the rat. Biochemical Pharmacology, 18(9), 2429-2438.
- John, H., et al. (2010). Simultaneous quantification of the organophosphorus pesticides dimethoate and omethoate in porcine plasma and urine by LC-ESI-MS/MS and flow-injection-ESI-MS/MS.
- Lucier, G. W., & Menzer, R. E. (1970). Nature of oxidative metabolites of dimethoate formed in rats, liver microsomes, and bean plants. Journal of Agricultural and Food Chemistry, 18(4), 698-704.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46782632, Omethoate-d3. Retrieved from [Link]
- Panuwet, P., et al. (2007). Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Exposure Science & Environmental Epidemiology, 17(4), 321-330.
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Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
- Wang, L., et al. (2019). Identification and Dissipation of Omethoate and Its Main Metabolite DMP in Wheat Determined by UPLC-QTOF/MS. Journal of Agricultural and Food Chemistry, 67(22), 6195-6202.
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World Health Organization. (1972). 1971 Evaluations of some pesticide residues in food. WHO Pesticide Residues Series, No. 1. Retrieved from [Link]
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